YDJ1 protein - 139874-78-5

YDJ1 protein

Catalog Number: EVT-1520095
CAS Number: 139874-78-5
Molecular Formula: C8H19N3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Ydj1 is primarily studied in the model organism Saccharomyces cerevisiae, but its roles have also been investigated in other fungi such as Candida albicans. The protein is localized in the cytosol, endoplasmic reticulum, and outer mitochondrial membrane, highlighting its multifunctional nature within the cell .

Classification

Ydj1 belongs to the Hsp40 family of molecular chaperones. It is characterized by several structural domains:

  • J-domain: An N-terminal domain that interacts with Hsp70.
  • Zinc Finger Domain: A region crucial for its stability and function.
  • C-terminal Dimerization Motif: Facilitates dimer formation necessary for its chaperone activity .
Synthesis Analysis

Methods

Ydj1 can be synthesized using recombinant DNA technology. The typical approach involves cloning the YDJ1 gene into an expression vector, followed by transformation into an appropriate host strain (commonly Escherichia coli). The protein is then induced using isopropyl β-D-1-thiogalactopyranoside at optimal concentrations to promote expression.

Technical Details

Purification of Ydj1 generally involves:

  • Lysis Buffer: Contains Tris-HCl, KCl, and EDTA to maintain protein stability.
  • Chromatography Techniques: Anionic exchange chromatography followed by size exclusion chromatography are used to achieve high purity (>95%) of Ydj1 .
  • Characterization: Circular dichroism spectroscopy confirms proper folding by assessing secondary structure content.
Molecular Structure Analysis

Structure

The Ydj1 protein consists of 409 amino acids with a well-defined structure comprising:

  • A highly conserved α-helical J-domain.
  • A disordered middle region.
  • A Zinc finger-like region that binds two zinc ions per monomer, which is vital for its structural integrity and function .

Data

Crystallographic studies have elucidated that the C-terminal fragment of Ydj1 forms dimers through interactions between beta-strands from each monomer. This dimerization is crucial for its function as a chaperone .

Chemical Reactions Analysis

Reactions

Ydj1 participates in several biochemical reactions:

  • It aids in the folding and stabilization of nascent polypeptides.
  • It interacts with various client proteins, including kinases, preventing their degradation during synthesis.
  • Ydj1 collaborates with Hsp70 to facilitate the refolding of misfolded proteins under stress conditions .

Technical Details

The interaction dynamics between Ydj1 and client proteins can be assessed through co-immunoprecipitation assays coupled with mass spectrometry to identify binding partners and elucidate functional pathways involved in stress responses and protein maturation .

Mechanism of Action

Process

Ydj1 functions primarily through its interaction with Hsp70. Upon binding to unfolded or misfolded proteins, Ydj1 stabilizes these substrates, preventing aggregation while promoting their correct folding. The J-domain enhances the ATPase activity of Hsp70, which is crucial for driving the folding process.

Data

Studies show that deletion of YDJ1 results in impaired maturation of specific kinases such as Tpk2 and Cdc28, indicating its essential role in kinase biogenesis and stability during cellular stress .

Physical and Chemical Properties Analysis

Physical Properties

Ydj1 has a molecular weight of approximately 46 kDa. Its stability is influenced by zinc binding; removal of zinc significantly decreases thermal stability and functional capacity .

Chemical Properties

The protein exhibits characteristic properties typical of molecular chaperones:

  • Isoelectric Point: Varies based on post-translational modifications.
  • Zinc Binding: Essential for maintaining structural integrity.

Experimental analyses indicate that Ydj1 can protect model proteins from aggregation under stress conditions, showcasing its protective role in cellular environments .

Applications

Ydj1 has several scientific applications:

  • Protein Folding Studies: As a model chaperone, it provides insights into mechanisms of protein folding and misfolding diseases.
  • Stress Response Research: Understanding its role can lead to developments in therapies for diseases linked to cellular stress responses.
  • Biotechnological Applications: Its function can be harnessed in industrial processes requiring efficient protein production and stabilization.

Research continues to explore the diverse roles of Ydj1 across different organisms and conditions, making it a significant focus within molecular biology and biochemistry fields .

Introduction to YDJ1 Protein

YDJ1 is an essential molecular chaperone belonging to the Hsp40/DnaJ family in the budding yeast Saccharomyces cerevisiae. As a type I Hsp40 co-chaperone, it plays indispensable roles in regulating the functions of Hsp70 (Ssa family) and Hsp90 chaperone systems. YDJ1 participates in a wide array of protein homeostasis (proteostasis) processes, including de novo protein folding, refolding of misfolded proteins, protein translocation across membranes, and targeted degradation of aberrant proteins. Its functional importance is underscored by its abundance (~40,000 molecules per cell) and the severe cellular consequences of its deletion, including temperature sensitivity, hypersensitivity to proteotoxic stressors, and defects in cell wall integrity [1] [5] [6].

Evolutionary Conservation and Homology in Eukaryotic Systems

YDJ1 exhibits remarkable evolutionary conservation across eukaryotic species, reflecting its fundamental role in cellular proteostasis. Its domain architecture and core functions have been preserved from yeast to humans, with the human ortholog DNAJA1 sharing significant structural and functional homology.

  • Ubiquitous Domain Conservation: The defining domains of YDJ1—particularly the J-domain (JD), Glycine/Phenylalanine-rich region (G/F), Zinc Finger-Like Region (ZFLR), and C-terminal domains (CTDI, CTDII)—are conserved across eukaryotes. The J-domain, containing the critical HPD motif (residues His-Pro-Asp), is indispensable for Hsp70 ATPase activation and is conserved in >95% of eukaryotic J-proteins [1] [3] [8].

  • Orthologs Across Species:

  • S. cerevisiae: Ydj1
  • Homo sapiens: DNAJA1/DNAJA2
  • Arabidopsis thaliana: AtDjA2Functional complementation assays demonstrate cross-species conservation: Expression of human DNAJA1 or plant AtDjA2 rescues the temperature sensitivity and chaperone defects of yeast ydj1Δ mutants [3].

  • Emergence of J-protein Networks: While prokaryotes possess class A and B J-proteins (e.g., E. coli DnaJ and CbpA), they lack electrostatic complementarity between J-domains (JD) and C-terminal domains (CTD) of different classes. This complementarity evolved in eukaryotes, enabling the formation of transient interclass J-protein complexes (e.g., YDJ1-Class A with SIS1-Class B). These complexes broaden substrate specificity and underpin the potent Hsp70-based disaggregase activity absent in bacteria [8].

Table 1: Evolutionary Conservation of YDJ1 Orthologs

OrganismOrthologSequence Identity to YDJ1 (%)Functional Complementarity
S. cerevisiaeYdj1100%Native function
Homo sapiensDNAJA155%Complements yeast ydj1Δ growth defects
Arabidopsis thalianaAtDjA248%Complements yeast ydj1Δ thermotolerance
Schizosaccharomyces pombeCwf2360%Partially rescues ydj1Δ proteostasis defects

Classification Within the Hsp40/DnaJ Chaperone Family

YDJ1 is a canonical Class I (Type A) Hsp40 protein, characterized by a specific multi-domain organization that distinguishes it from other J-protein classes.

  • Domain Architecture:
  • J-domain (JD): N-terminal, binds Hsp70 and stimulates ATP hydrolysis via the HPD motif.
  • Glycine/Phenylalanine-rich region (G/F): Flexible linker influencing client specificity [1] [7].
  • Zinc Finger-Like Region (ZFLR) + CTDI: Stabilizes client proteins via hydrophobic interactions.
  • CTDII: Additional client-binding domain.
  • Dimerization Domain (DD): Mediates self-association essential for function [1] [7].

  • Class Distinctions:

  • Class I (YDJ1-type): Contains all domains (JD, G/F, ZFLR, CTDI, CTDII, DD).
  • Class II (e.g., SIS1): Lacks the ZFLR.
  • Class III: Possesses only a J-domain, often with unrelated functional domains.Class I J-proteins like YDJ1 typically act as primary co-chaperones for Hsp70 in cytosolic protein folding, while Class II/III proteins serve specialized roles [3] [7].

  • Post-Translational Modifications (PTMs): YDJ1 activity is fine-tuned by PTMs:

  • Acetylation: Six conserved lysine residues in the J-domain (K23, K24, K32, K37, K46, K48) regulate interactions with Hsp70 and ribosomes. Acetyl-mimetic mutants (K→Q) impair chaperone function, while non-acetylatable mutants (K→R) function normally [1] [4] [7].
  • Farnesylation: C-terminal modification (C406) targets YDJ1 to the ER and perinuclear membrane, crucial for membrane-associated client folding (e.g., kinases) [1] [5].
  • Ubiquitination/Phosphorylation: Modulate stability and client interactions.

Table 2: Functional Domains and Modifications of YDJ1

Domain/ModificationResidues/FeaturesFunctionConsequence of Perturbation
J-domain (JD)HPD motif (residues 34-36)Hsp70 binding & ATPase stimulationLoss of Hsp70 collaboration; proteostasis collapse
G/F regionFlexible, glycine-richClient selectionAltered substrate specificity
Zinc Finger-Like Region (ZFLR)CxxCxGxG repeatsClient stabilizationDefects in kinase maturation
CTDI/CTDIIHydrophobic pocketsClient bindingReduced chaperone activity
Dimerization DomainC-terminalSelf-associationLoss of function
FarnesylationC-terminal C406Membrane localizationMislocalization; defective ER client folding
J-domain AcetylationK23,24,32,37,46,48Regulates Hsp70/ribosome bindingAcetyl-mimic (KQ): Loss of translational fidelity

Overview of YDJ1’s Role in Cellular Proteostasis

YDJ1 operates at the nexus of protein quality control, coordinating with Hsp70 (Ssa1) and Hsp90 to manage nascent chains, prevent aggregation, resolve misfolded species, and ensure translational accuracy.

  • Client Folding & Triaging:YDJ1 binds nascent polypeptides and unfolded proteins via its ZFLR and CTD domains, preventing aggregation. It delivers clients to Hsp70 for folding or triages them for degradation:
  • Folding Pathway: YDJ1-Hsp70 (Ssa1) primes clients (e.g., kinases Pkc1, Cdc28) for transfer to Hsp90 via the bridging factor Sti1 [6] [10].
  • Degradation Pathway: YDJ1 acts as an adaptor for the ubiquitin ligase Rsp5, targeting misfolded cytosolic proteins for proteasomal degradation after heat shock [5] [6].

  • Ribosome & Translation Regulation:Acetylation of YDJ1’s J-domain regulates its interaction with ribosomal subunits. Proteomics reveals that acetyl-mimetic mutants (6KQ) lose interactions with translation factors and ribosomal proteins, leading to:

  • Reduced stability of 40S/60S ribosomal subunits.
  • Increased translational errors (misfolding, frameshifts).
  • Impaired resolution of aberrant protein aggregates [1] [4].

  • Collaboration with Chaperone Systems:

  • Hsp70 Partnership: YDJ1’s J-domain stimulates Ssa1 ATPase activity, stabilizing client binding. Mutations in Ssa1’s nucleotide-binding domain (T175N, D158N) disrupt Hsp90 collaboration but enhance YDJ1 binding, revealing competitive interplay [10].
  • Hsp90 Collaboration: YDJ1-Hsp70 clients are transferred to Hsp90 via Sti1. YDJ1 also stabilizes Hsp90 clients independently (e.g., v-Src, Ste11) [6] [10].
  • Disaggregase Activity: Partners with Hsp104 and Hsp70 to solubilize stress-induced aggregates. Unlike metazoan systems, yeast employ Hsp104 as the primary disaggregase, with YDJ1 facilitating client selection [8].

Table 3: Key Client Proteins and Processes Regulated by YDJ1

Client/ProcessYDJ1 FunctionConsequence of YDJ1 Loss
Protein Kinases (Tpk2, Cdc28)Nascent chain protection from degradationReduced kinase activity; delayed maturation
Ribonucleotide Reductase (Rnr2)Stabilization of RNR complexImpaired dNTP synthesis; DNA replication stress
Ribosome Biogenesis40S/60S subunit stabilityTranslational infidelity; proteotoxic stress
Tau/Amyloid-β (in models)Modulates aggregation/clearanceIncreased neurotoxic aggregates
Cell Wall Integrity (Pkc1)Folding and stabilizationSensitivity to cell wall stressors (caffeine, SDS)

Properties

CAS Number

139874-78-5

Product Name

YDJ1 protein

Molecular Formula

C8H19N3

Synonyms

YDJ1 protein

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